6-Methoxy Substitution Drives 12-Fold Antitumor Potency Enhancement Over 6-Hydroxy Benzofuran Analogs
A structure-activity relationship analysis published in a comprehensive patent review demonstrates that replacing the 6-hydroxy group on the benzofuran moiety with a 6-methoxy group yields a 12-fold more potent antitumor compound in the resulting derivative series [1]. This finding establishes that the 6-methoxy substituent—precisely the functional group installed in CAS 23911-57-1—is a critical pharmacophoric element that materially enhances biological potency relative to the corresponding hydroxy analog. The SAR context covers benzofuran derivatives evaluated for antitumor activity, with quantitative fold-change data derived from comparative cytotoxicity testing.
| Evidence Dimension | Antitumor cytotoxic potency (fold-change in activity) |
|---|---|
| Target Compound Data | 6-Methoxy-substituted benzofuran derivative: 12-fold more potent than 6-hydroxy analog (compound 6 vs. compound 1 in the cited SAR series) |
| Comparator Or Baseline | 6-Hydroxy-substituted benzofuran analog (compound 1): baseline potency = 1× |
| Quantified Difference | 12-fold potency increase upon 6-OH → 6-OCH₃ substitution |
| Conditions | Benzofuran derivative series; antitumor cytotoxicity evaluation; SAR analysis from patent literature (Expert Opin. Ther. Pat. 2013) |
Why This Matters
This 12-fold differential demonstrates that the 6-methoxy group is not an interchangeable substituent; procurement of the correct 6-methoxy intermediate (CAS 23911-57-1) is essential for reproducing or optimizing lead compound potency in medicinal chemistry campaigns targeting antitumor benzofuran derivatives.
- [1] Nevagi, R. J.; Dighe, S. N.; Dighe, S. N. Benzofuran Derivatives: A Patent Review. Expert Opin. Ther. Pat. 2013, 23 (10), 1307–1332. DOI: 10.1517/13543776.2013.801455. View Source
